Conformational Basis for Selection: Distinct Furanose Ring Characteristics
The conformational preferences of the α-D-allofuranose ring, when protected as its 1,2:5,6-di-O-isopropylidene derivative, have been quantitatively established using NOE-derived proton-proton distances and J-coupling constants from NMR experiments, refined by molecular mechanics (MM2) calculations. This analysis reveals a unique solution-state structure that contrasts with other furanoses and provides the foundational rationale for its use in stereocontrolled synthesis [1]. For instance, the allofuranose ring adopts a specific conformation that influences the stereochemical outcome of reactions at C-3, a key position for introducing branching. This stands in contrast to the conformational behavior of analogous protected glucofuranose or ribofuranose derivatives, which, due to differing stereochemical arrangements of their hydroxyl groups, present different reactive faces and steric environments.
| Evidence Dimension | Conformational preference and 3D structure of the furanose ring |
|---|---|
| Target Compound Data | Refined 3D solution structure for 1,2:5,6-di-O-isopropylidene-α-D-allofuranose based on NOE and J-coupling NMR data and MM2 calculations [1]. |
| Comparator Or Baseline | Other protected furanoses (e.g., gluco-, ribo-) are known to have different conformations due to changes in stereochemistry, but a direct head-to-head quantitative comparison of NOE distances in the same study is not available. |
| Quantified Difference | No single quantitative value; the differentiation is based on a defined, unique 3D conformational profile derived from multiple experimental constraints. |
| Conditions | NMR spectroscopy in solution (specific solvent not provided in abstract) and theoretical MM2 calculations [1]. |
Why This Matters
This data provides a rigorous, experimentally validated structural basis for its application in stereocontrolled synthesis, confirming it is not an interchangeable chiral scaffold.
- [1] Calub, T. M., et al. (1992). NMR spectroscopy and conformational analysis of substituted 1,2:5,6-di-O-isopropylidene-α-d-allofuranose derivatives. Carbohydrate Research, 229(2), 245-269. View Source
